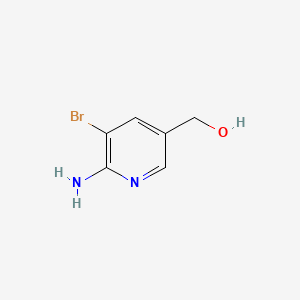

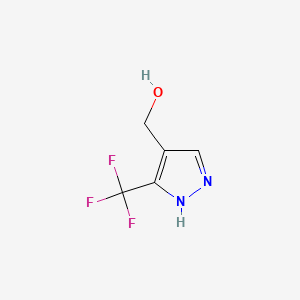

(6-Amino-5-bromopyridin-3-yl)methanol

Übersicht

Beschreibung

“(6-Amino-5-bromopyridin-3-yl)methanol” is a heterocyclic building block . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant . This compound is not intended for human or veterinary use, but for research use only .

Molecular Structure Analysis

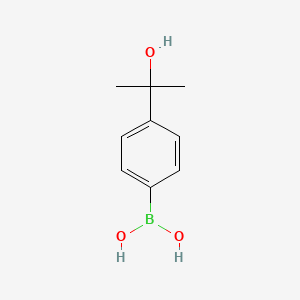

The molecular formula of “(6-Amino-5-bromopyridin-3-yl)methanol” is C6H7BrN2O. The molecular weight is 203.039. The InChI key is LBYLYVGJSXTAOB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(6-Amino-5-bromopyridin-3-yl)methanol” is a solid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . The water solubility of this compound is 4.32 mg/ml .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Schiff Base, Metal Complexes, and Poly(phenoxy-imine)s : A study by Kaya, Daban, and Şenol (2021) in "Inorganica Chimica Acta" reported the synthesis of Schiff base ligands using 2-amino-5-bromopyridine, which is structurally similar to (6-Amino-5-bromopyridin-3-yl)methanol. These ligands were used to create metal complexes and polymers with notable electrical conductivity and thermal properties, indicating potential applications in materials science (Kaya, Daban, & Şenol, 2021).

Synthesis of Substituted Pyridine Derivatives : In a 2019 study in "Chemical Problems" by Naghiyev et al., substituted iminopyridines were synthesized using 2-amino-5-bromopyridine, similar to (6-Amino-5-bromopyridin-3-yl)methanol, demonstrating its role in creating novel organic compounds (Naghiyev et al., 2019).

Electrocatalytic Carboxylation of 2-amino-5-bromopyridine with CO2 : Feng et al. (2010) in "Electrochimica Acta" explored the electrocatalytic conversion of 2-amino-5-bromopyridine to 6-aminonicotinic acid. This highlights the potential of (6-Amino-5-bromopyridin-3-yl)methanol in electrochemical processes and green chemistry applications (Feng et al., 2010).

Synthesis and Structural Characterization of N,4-Diheteroaryl 2-aminothiazoles : Böck et al. (2021) in "Structural Chemistry" synthesized and characterized compounds involving N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, which is related to (6-Amino-5-bromopyridin-3-yl)methanol, showing its importance in the development of novel chemical structures (Böck et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

(6-amino-5-bromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYLYVGJSXTAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736706 | |

| Record name | (6-Amino-5-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Amino-5-bromopyridin-3-yl)methanol | |

CAS RN |

1027785-19-8 | |

| Record name | (6-Amino-5-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)